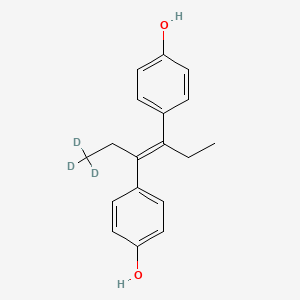

Diethylstilbestrol-d3

カタログ番号:

B12424358

分子量:

271.4 g/mol

InChIキー:

RGLYKWWBQGJZGM-KHTANFMUSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Diethylstilbestrol-d3 is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 271.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H20O2 |

|---|---|

分子量 |

271.4 g/mol |

IUPAC名 |

4-[(E)-6,6,6-trideuterio-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i1D3 |

InChIキー |

RGLYKWWBQGJZGM-KHTANFMUSA-N |

異性体SMILES |

[2H]C([2H])([2H])C/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |

正規SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

Physicochemical Properties of Diethylstilbestrol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol-d3 (DES-d3) is a deuterated analog of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. The strategic replacement of three hydrogen atoms with deuterium (B1214612) isotopes makes DES-d3 an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Diethylstilbestrol in complex biological matrices.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the pertinent biological signaling pathways.

Physicochemical Data

The incorporation of deuterium atoms into the Diethylstilbestrol structure results in a molecule with a higher molecular weight than its non-deuterated counterpart. While many of the bulk physicochemical properties are expected to be similar to DES, the difference in mass is critical for its application as an internal standard.

Table 1: Physicochemical Properties of this compound and Diethylstilbestrol

| Property | This compound | Diethylstilbestrol (for comparison) |

| IUPAC Name | (E)-4,4'-(hex-3-ene-3,4-diyl-1,1,1-d3)diphenol | 4,4'-((1E)-1,2-diethyl-1,2-ethenediyl)bisphenol |

| Molecular Formula | C₁₈H₁₇D₃O₂ | C₁₈H₂₀O₂ |

| Molecular Weight | 271.37 g/mol [1] | 268.35 g/mol [2] |

| Appearance | Off-white to white crystalline powder[3][4] | Off-white crystalline solid[3][5][6] |

| Melting Point | Not explicitly reported, expected to be similar to DES. | 169 - 175 °C[3] |

| Boiling Point | Not available. | Not available. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[6] | Soluble in alcohol, ether, chloroform, and fatty oils. Insoluble in water.[6] |

| Odor | Odorless[3][4] | Odorless[3][4] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a solid crystalline compound like this compound using a standard melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample height should be 2-3 mm.[7][8][9][10][11]

-

Melting Point Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point of Diethylstilbestrol (around 150°C).

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

-

Data Recording: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Solubility (Visual Inspection Method)

This protocol provides a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, dimethylformamide, aqueous buffers)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or syringes

Procedure:

-

Sample Preparation: Weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution against a dark and light background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add additional measured volumes of the solvent incrementally, vortexing after each addition, until the solid dissolves or a practical volume limit is reached.

-

Data Recording: Record the solubility in terms of "soluble," "sparingly soluble," or "insoluble" at the tested concentrations. For quantitative determination, more advanced techniques such as shake-flask method followed by concentration analysis would be required.[12][13][14][15]

Signaling Pathway and Experimental Workflow

Diethylstilbestrol Signaling Pathway

Diethylstilbestrol, like other estrogens, primarily exerts its biological effects by binding to and activating estrogen receptors (ERα and ERβ). This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to changes in gene expression and cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Synthesis and Purification of Diethylstilbestrol-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Diethylstilbestrol-d3 (DES-d3), a deuterated analog of the synthetic estrogen Diethylstilbestrol (B1670540). The introduction of deuterium (B1214612) at specific positions within the molecule can offer advantages in metabolic studies and as an internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic route, detailed purification protocols, and analytical methods for the characterization of DES-d3.

Synthetic Approach: A Proposed Route via Deuterated 3-Hexanone (B147009)

A robust method for the preparation of this compound involves a multi-step synthesis commencing with the deuteration of a key precursor, 3-hexanone. This is followed by a condensation reaction to construct the stilbene (B7821643) backbone and subsequent demethylation to yield the final product.

Overall Synthetic Scheme

The proposed synthetic pathway can be visualized as a three-stage process:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Hexanone-d3

This stage involves the base-catalyzed hydrogen-deuterium exchange at the α-position of 3-hexanone.

-

Materials: 3-Hexanone, Deuterium oxide (D₂O, 99.8 atom % D), Sodium metal (Na).

-

Procedure:

-

Prepare a solution of sodium deuteroxide (NaOD) by carefully adding small pieces of sodium metal to chilled D₂O under an inert atmosphere (e.g., Argon).

-

To a round-bottom flask equipped with a reflux condenser, add 3-hexanone and a molar excess of D₂O.

-

Add the freshly prepared NaOD solution catalytically.

-

Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the proton signals at the C2 and C4 positions.

-

After cooling, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O).

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 3-Hexanone-d3 by distillation.

-

Stage 2: Condensation and Isomerization to form DES-d3 Dimethyl Ether

This stage builds the core stilbene structure using the deuterated ketone.

-

Materials: 3-Hexanone-d3, p-Anisaldehyde, Potassium cyanide (KCN), Ethylmagnesium bromide (CH₃CH₂MgBr) in a suitable ether solvent.

-

Procedure:

-

Anisoin-d3 formation: React 3-Hexanone-d3 with p-anisaldehyde in the presence of potassium cyanide.

-

Anisil-d3 formation: Oxidize the resulting Anisoin-d3 to Anisil-d3 using a suitable oxidizing agent (e.g., copper(II) acetate (B1210297) in acetic acid).

-

Grignard Reaction: React Anisil-d3 with ethylmagnesium bromide. The resulting pinacol (B44631) intermediate will rearrange upon acidic workup to form a mixture of cis- and trans-isomers of the dimethyl ether of this compound.

-

Stage 3: Demethylation to this compound

The final step is the removal of the methyl ether protecting groups.

-

Materials: Crude DES-d3 dimethyl ether, Hydrobromic acid (HBr) in acetic acid.

-

Procedure:

-

Dissolve the crude DES-d3 dimethyl ether in a solution of HBr in glacial acetic acid.

-

Heat the mixture at reflux for several hours until demethylation is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification Methods

Purification of the crude this compound is critical to isolate the desired trans-isomer and remove any residual starting materials or byproducts. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for the bulk purification of the crude product.

-

Solvent Selection: A mixture of ethanol (B145695) and water is a common and effective solvent system for the recrystallization of Diethylstilbestrol.

-

Procedure:

-

Dissolve the crude DES-d3 in a minimal amount of hot ethanol.

-

Gradually add hot water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

-

High-Performance Liquid Chromatography (HPLC)

For achieving high purity and separating the cis- and trans-isomers, reversed-phase HPLC is the method of choice.[1]

Table 1: HPLC Purification Parameters

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the position and extent of deuterium incorporation.

-

¹H NMR: The proton NMR spectrum of DES-d3 is expected to show a reduction in the signal intensity corresponding to the deuterated positions.

-

²H NMR: The deuterium NMR spectrum will show a signal at the chemical shift corresponding to the deuterated position.

-

¹³C NMR: The carbon NMR spectrum can also provide structural information and confirm the integrity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of deuterium incorporation.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

Isotopic Distribution: The mass spectrum will show a shift in the molecular ion peak corresponding to the mass of the incorporated deuterium atoms. The isotopic distribution pattern can be used to calculate the percentage of deuteration.

Quantitative Data Summary

The following table provides expected, though hypothetical, quantitative data for the synthesis of this compound based on typical yields for analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.

Table 2: Expected Quantitative Data

| Stage | Product | Starting Material | Expected Yield (%) | Expected Purity (%) |

| 1 | 3-Hexanone-d3 | 3-Hexanone | 70-85 | >98 (by GC) |

| 2 | DES-d3 Dimethyl Ether | 3-Hexanone-d3 | 40-60 | >90 (by LC-MS) |

| 3 | Crude DES-d3 | DES-d3 Dimethyl Ether | 80-95 | ~95 (trans-isomer) |

| Purification | Purified DES-d3 | Crude DES-d3 | >90 (from recrystallization) | >99 (by HPLC) |

Logical Relationships in Analysis

The analytical workflow follows a logical progression from structural confirmation to purity assessment.

Caption: Analytical workflow for the characterization of DES-d3.

References

Spectroscopic and Mechanistic Insights into Diethylstilbestrol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, with a focus on its deuterated analog, Diethylstilbestrol-d3. Due to the limited availability of public domain spectroscopic data for this compound, this guide presents the detailed spectral information for the non-deuterated compound as a crucial reference for researchers. It also outlines the established signaling pathways of Diethylstilbestrol and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of molecules.

Data Presentation: Spectroscopic Data for Diethylstilbestrol

Nuclear Magnetic Resonance (NMR) Data of Diethylstilbestrol

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Diethylstilbestrol. These values are typically reported in parts per million (ppm) and are referenced against a standard, commonly tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for Diethylstilbestrol

| Protons | Chemical Shift (ppm) | Multiplicity |

| -OH | ~7.8-8.2 | br s |

| Aromatic-H | 6.6-7.1 | m |

| -CH₂- | 2.0-2.2 | q |

| -CH₃ | 0.7-0.9 | t |

Table 2: ¹³C NMR Spectroscopic Data for Diethylstilbestrol

| Carbon Atom | Chemical Shift (ppm) |

| C-OH | 154-156 |

| Aromatic C-H | 128-132 |

| Aromatic C (quaternary) | 114-116 |

| =C- | 138-140 |

| -CH₂- | 28-30 |

| -CH₃ | 12-14 |

Mass Spectrometry (MS) Data of Diethylstilbestrol

Mass spectrometry of Diethylstilbestrol typically involves electron ionization (EI) or electrospray ionization (ESI). The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the molecular ion peak would be shifted by +3 m/z units compared to the non-deuterated compound. The fragmentation would likely follow similar pathways, with some fragment ions also showing a +3 m/z shift if they retain the deuterated ethyl group. A study of the mass spectra of related compounds, including a tritiated version of DES, indicates that characteristic fragmentation involves the loss of alkyl and aryl groups[1].

Table 3: Key Mass Spectrometry Fragments for Diethylstilbestrol (EI-MS)

| m/z | Proposed Fragment |

| 268 | [M]⁺ (Molecular Ion) |

| 239 | [M - C₂H₅]⁺ |

| 134 | [HO-C₆H₄-C(CH₂CH₃)]⁺ |

| 107 | [HO-C₆H₄-CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for small molecules like Diethylstilbestrol and its deuterated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound standard.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; vortex or gently warm if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to the specific solvent and sample to achieve optimal magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For liquid chromatography-mass spectrometry (LC-MS), ensure the solvent is compatible with the mobile phase.

-

-

Instrumentation and Ionization:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

-

For ESI, optimize the spray voltage, capillary temperature, and gas flow rates.

-

For EI, set the electron energy (typically 70 eV).

-

-

Mass Analysis:

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.

-

-

Data Analysis:

-

Identify the m/z of the molecular ion and compare it to the calculated exact mass of this compound.

-

Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the compound. The fragmentation of the deuterated analog can be compared to the non-deuterated standard to confirm the location of the deuterium (B1214612) labels.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining and analyzing NMR and MS data for this compound.

Diethylstilbestrol Signaling Pathway

Diethylstilbestrol, as a potent estrogen agonist, primarily exerts its effects through estrogen receptors (ERα and ERβ). The signaling can occur through both genomic and non-genomic pathways.

Caption: Simplified diagram of Diethylstilbestrol's genomic and non-genomic signaling pathways.

References

Isotopic Purity and Stability of Diethylstilbestrol-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Diethylstilbestrol-d3 (DES-d3), a deuterated analog of the synthetic estrogen Diethylstilbestrol (B1670540). DES-d3 is a critical tool in various research applications, particularly as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility is fundamentally dependent on its high isotopic purity and stability under various experimental and storage conditions.

Isotopic Purity of this compound

The isotopic purity of DES-d3 is a measure of the extent of deuterium (B1214612) incorporation at specific molecular positions and the abundance of undesired isotopic variants. High isotopic purity is essential for accurate quantification in isotope dilution mass spectrometry.

Quantitative Data on Isotopic Purity

The isotopic purity of a given batch of this compound is determined by the manufacturer and is typically provided in a Certificate of Analysis. The data presented in Table 1 is representative of a high-quality DES-d3 product.

| Parameter | Specification | Typical Value | Analytical Method |

| Deuterium Incorporation | ≥ 98% | 99.5% | Mass Spectrometry, NMR Spectroscopy |

| Isotopic Distribution (d3) | Report | > 99% | Mass Spectrometry |

| Isotopic Distribution (d0) | Report | < 0.5% | Mass Spectrometry |

| Isotopic Distribution (d1) | Report | < 0.5% | Mass Spectrometry |

| Isotopic Distribution (d2) | Report | < 0.5% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | > 99% | HPLC-UV, GC-MS |

Table 1: Representative data on the isotopic and chemical purity of this compound.

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity and deuterium incorporation is primarily achieved through Mass Spectrometry and NMR Spectroscopy.[3]

Objective: To determine the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is a common method for analyzing phenolic compounds like DES.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range to include the molecular ions of unlabeled DES and its deuterated isotopologues.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopic species (d0, d1, d2, d3, etc.) are used to calculate the isotopic distribution and the percentage of deuterium incorporation.

Objective: To confirm the position of deuterium labeling and quantify the extent of deuteration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ²H (Deuterium) NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the degree of deuterium incorporation is determined by comparing the integral of the signal corresponding to the proton at the deuterated position with the integrals of other non-deuterated protons in the molecule.[4]

-

The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom, confirming the site of labeling.

-

Experimental Workflow for Isotopic Purity Assessment

A representative workflow for the determination of isotopic purity of this compound.

Stability of this compound

The stability of this compound is a critical parameter that ensures its integrity during storage and use. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, light, and pH.

Quantitative Data on Stability

| Condition | Duration | Specification |

| Long-Term Storage | ||

| -20°C (Solid) | ≥ 4 years | No significant degradation |

| 2-8°C (Solid) | 1 year | No significant degradation |

| Accelerated Stability | ||

| 40°C / 75% RH (Solid) | 6 months | No significant degradation |

| Forced Degradation | ||

| Acidic (e.g., 0.1 N HCl) | 24 hours | Potential for degradation |

| Basic (e.g., 0.1 N NaOH) | 24 hours | Potential for degradation |

| Oxidative (e.g., 3% H₂O₂) | 24 hours | Significant degradation |

| Photolytic (UV/Vis light) | 24 hours | Potential for degradation |

| Thermal (e.g., 80°C) | 24 hours | Potential for degradation |

Table 2: Representative stability data for this compound under various conditions.

Experimental Protocol for Stability Studies

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress media (acidic, basic, oxidative, aqueous for photolytic and thermal stress).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at a specified temperature (e.g., 60°C).

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photostability: Expose the solution to a controlled source of UV and visible light.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. The method should be capable of separating the parent drug from its degradation products.

-

Data Analysis: Quantify the amount of remaining this compound and identify any major degradation products.

Signaling Pathway of Diethylstilbestrol

Diethylstilbestrol exerts its biological effects primarily by acting as a potent agonist for estrogen receptors (ERα and ERβ).[5] Upon binding, it initiates a cascade of molecular events that lead to changes in gene expression.

Diethylstilbestrol Signaling Pathway

A simplified diagram of the Diethylstilbestrol signaling pathway via estrogen receptors.

References

In Vitro Mechanism of Action of Diethylstilbestrol-d3: A Technical Guide

Core Mechanism of Action: Estrogen Receptor Agonism

Diethylstilbestrol (B1670540) (DES) is a potent synthetic nonsteroidal estrogen that primarily exerts its effects by acting as a full agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, DES induces a conformational change in the receptors, leading to their activation.[2]

The activated DES-ER complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of these genes, leading to a cascade of cellular events, including cell growth and differentiation.[2]

DES has also been identified as an agonist for the G protein-coupled estrogen receptor (GPER), although with a lower affinity compared to the nuclear estrogen receptors.[1]

Signaling Pathway of Diethylstilbestrol (DES)

Figure 1: Simplified signaling pathway of Diethylstilbestrol-d3 (DES-d3).

Quantitative Data: Receptor Binding and Potency

The following tables summarize key quantitative data for Diethylstilbestrol (DES).

| Parameter | Receptor | Value | Species | Source |

| Binding Affinity | ||||

| Relative Binding Affinity (RBA) vs. Estradiol (B170435) (RBA=100) | Nuclear Estrogen Receptor | 245 ± 36 | Rat (Uterus) | [3] |

| Affinity (as % of Estradiol) | ERα | ~468% | Not specified | [1] |

| Affinity (as % of Estradiol) | ERβ | ~295% | Not specified | [1] |

| Association Constant (Ka) | Mouse Uterine Cytosol Receptor | 0.5-19.1 x 10¹⁰ M⁻¹ | Mouse | [4][5] |

| Potency | ||||

| EC50 | ERα | 0.18 nM | Not specified | [1] |

| EC50 | ERβ | 0.06 nM | Not specified | [1] |

| Affinity (for GPER) | GPER | ~1,000 nM | Not specified | [1] |

Table 1: Receptor Binding Affinity and Potency of Diethylstilbestrol (DES).

Genotoxicity: A Metabolite-Driven Mechanism

The genotoxicity of DES is not primarily caused by the parent compound itself but rather by its metabolic activation into reactive intermediates. A key metabolite is DES-4',4''-quinone, which can form covalent adducts with DNA. This interaction with DNA is considered a major contributor to the carcinogenic effects of DES.

Metabolic Activation and Genotoxicity Workflow

Figure 2: Workflow of DES-d3 metabolic activation and subsequent genotoxicity.

Effects on Cellular Processes

In vitro studies have demonstrated that DES influences several key cellular processes:

-

Apoptosis: DES has been shown to induce apoptosis in certain cell types, including hormone-insensitive prostate cancer cells. This effect appears to be independent of the estrogen receptor.

-

Cell Cycle: DES can cause cell cycle arrest, contributing to its cytotoxic effects.

-

Telomerase Activity: In prostate cancer cell lines, DES has been observed to inhibit telomerase activity and gene expression.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (in this case, DES) for the estrogen receptor compared to the natural ligand, estradiol.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the unlabeled competitor (DES).

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the receptor-bound [³H]-E₂ from the free [³H]-E₂. This is often achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor (DES) that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.

Experimental Workflow: ER Competitive Binding Assay

Figure 3: Workflow for an Estrogen Receptor Competitive Binding Assay.

In Vitro Decidualization Assay

This assay assesses the effect of DES on the differentiation of endometrial stromal cells into decidual cells, a critical process for embryo implantation.

Methodology:

-

Cell Culture: Mouse endometrial stromal cells are isolated and cultured.

-

Induction of Decidualization: The cells are treated with estradiol and progesterone (B1679170) to induce decidualization in vitro.

-

Treatment with DES: During the decidualization process, the cells are treated with different concentrations of DES.

-

Analysis of Decidualization Marker: After a specific incubation period (e.g., 24, 48, 72 hours), the expression of a reliable marker of decidualization, such as prolactin family 8 subfamily a member 2 (Prl8a2), is measured at the mRNA level using quantitative real-time PCR (qRT-PCR). A significant decrease in the marker's expression indicates an inhibitory effect of DES on decidualization.[6]

Conclusion

The in vitro mechanism of action of this compound is understood through the extensive research conducted on its non-deuterated form, Diethylstilbestrol. Its primary mode of action is as a potent agonist of estrogen receptors ERα and ERβ, leading to the modulation of gene expression. Furthermore, its metabolite, DES-4',4''-quinone, exhibits genotoxicity through the formation of DNA adducts. In vitro studies have also elucidated its impact on critical cellular processes such as apoptosis and the cell cycle. The experimental protocols outlined provide a framework for the continued investigation of the in vitro effects of this and other estrogenic compounds.

References

- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 2. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Estrogen Receptor Binding Affinity of Diethylstilbestrol-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylstilbestrol (DES) is a potent non-steroidal synthetic estrogen. Its deuterated isotopologue, Diethylstilbestrol-d3 (DES-d3), while chemically almost identical, serves a crucial role in analytical toxicology and pharmacology. Understanding the interaction of these compounds with estrogen receptors (ERs), primarily ERα and ERβ, is fundamental to elucidating their biological activity, potential toxicity, and therapeutic applications. This document provides a detailed overview of the binding affinity of DES for estrogen receptors, the experimental methodologies used for its determination, and the primary signaling pathways initiated upon binding.

Estrogen Receptor Binding Affinity of Diethylstilbestrol

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the Relative Binding Affinity (RBA), which compares the ligand's affinity to that of the endogenous hormone, 17β-estradiol (E2).

DES is recognized as a high-affinity ligand for both ERα and ERβ, often exhibiting an affinity that is comparable to or even greater than that of estradiol (B170435).

Quantitative Binding Affinity Data

The following tables summarize the estrogen receptor binding affinity data for Diethylstilbestrol (DES) from various studies.

Table 1: Relative Binding Affinity (RBA) of DES The RBA is calculated as (IC50 of 17β-estradiol / IC50 of DES) x 100%.

| Receptor Subtype | Species | RBA (%) | Reference |

| ERα | Human | 168 | |

| ERβ | Human | 136 | |

| - | Rat | 216 |

Table 2: IC50 and Ki Values of DES

| Receptor Subtype | Parameter | Value (nM) | Reference |

| ERα | IC50 | 1.7 | |

| ERβ | IC50 | 2.1 | |

| ERα | Ki | 0.06 | |

| ERβ | Ki | 0.25 |

Experimental Protocols: Competitive Radioligand Binding Assay

The most common method for determining the binding affinity of a compound to estrogen receptors is the competitive radioligand binding assay. This assay measures the ability of a test compound (in this case, DES) to compete with a fixed concentration of a radiolabeled ligand (typically [³H]17β-estradiol) for binding to the receptor.

Workflow of the Competitive Binding Assay

Caption: Workflow for a competitive estrogen receptor binding assay.

Detailed Methodology

-

Receptor Preparation : Estrogen receptors can be obtained from various sources, including recombinant human ERα and ERβ expressed in insect or mammalian cells, or from tissue preparations rich in these receptors, such as rat uterine cytosol. The protein concentration is determined and standardized for the assay.

-

Assay Buffer : A suitable buffer (e.g., Tris-HCl with EDTA and molybdate) is prepared to maintain pH and receptor stability.

-

Incubation : A constant concentration of the radioligand (e.g., 1 nM of [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (DES). The mixture is typically incubated for 18-24 hours at 4°C to reach equilibrium.

-

Determination of Non-Specific Binding : A parallel set of tubes is prepared containing a large excess of unlabeled estradiol to determine the amount of non-specific binding of the radioligand.

-

Separation of Bound and Free Ligand : After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. Common methods include:

-

Hydroxylapatite (HAP) Assay : The HAP slurry binds the receptor-ligand complex, which is then centrifuged and washed to remove the free radioligand.

-

Dextran-Coated Charcoal (DCC) Assay : DCC adsorbs the small, free radioligand molecules, leaving the larger receptor-bound complexes in the supernatant after centrifugation.

-

-

Quantification : The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. The Ki and RBA can then be calculated from the IC50 value.

Estrogen Receptor Signaling Pathways

Upon binding of an agonist like DES, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it modulates gene expression through several mechanisms.

Genomic (Nuclear) Signaling Pathways

This is the classical, long-term mechanism of estrogen action.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethylstilbestrol-d3 (DES-d3), a deuterated isotopologue of the synthetic estrogen, Diethylstilbestrol (DES). Intended for an audience of researchers, scientists, and drug development professionals, this document details the synthesis, analytical methodologies, and core applications of DES-d3, with a particular focus on its role as an internal standard in quantitative mass spectrometry.

Introduction

Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen that was prescribed to pregnant women from the 1940s to the 1970s.[1] Its use was discontinued (B1498344) after it was linked to an increased risk of clear cell adenocarcinoma of the vagina and cervix in the daughters of women who used the drug during pregnancy. Today, DES is recognized as a potent endocrine disruptor and its use is highly regulated.

Accurate and sensitive quantification of DES in biological and environmental matrices is crucial for toxicological studies, clinical monitoring, and regulatory enforcement. This compound (DES-d3) is a stable isotope-labeled analog of DES, where three hydrogen atoms are replaced with deuterium (B1214612). This isotopic labeling makes DES-d3 an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. Its chemical and physical properties are nearly identical to DES, ensuring it behaves similarly during sample preparation and analysis, while its increased mass allows for distinct detection by a mass spectrometer.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a deuterated ethyl group to a suitable precursor. While specific synthetic schemes can vary, a common approach involves the reaction of a protected dienestrol (B18971) derivative with a deuterated ethylating agent, followed by rearrangement and deprotection.

A representative synthesis workflow is outlined below:

Caption: A generalized synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The key physical difference between DES and DES-d3 is their molecular weight, which is fundamental to their differentiation in mass spectrometry.

Table 1: Physicochemical Properties

| Property | Diethylstilbestrol | This compound |

| Molecular Formula | C₁₈H₂₀O₂ | C₁₈H₁₇D₃O₂ |

| Molecular Weight | 268.35 g/mol | 271.37 g/mol |

| Monoisotopic Mass | 268.14633 g/mol | 271.16518 g/mol |

Mass spectrometry is the primary analytical technique for the detection and quantification of DES-d3. The fragmentation patterns of DES and DES-d3 are similar, with a characteristic mass shift corresponding to the number of deuterium atoms.

Table 2: Mass Spectrometry Data (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diethylstilbestrol | 267.2 | 237.2 |

| This compound | 270.2 | 240.2 |

Note: The precursor ion in negative ion mode is [M-H]⁻. The product ion corresponds to the loss of an ethyl group.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Diethylstilbestrol in a biological matrix using this compound as an internal standard, based on established methodologies for similar analytes.

Materials and Reagents

-

Diethylstilbestrol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Human plasma (or other biological matrix)

Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 2 mL of methyl-tert-butyl ether.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: A typical workflow for the analysis of Diethylstilbestrol using an internal standard.

LC-MS/MS Conditions

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve. A series of calibration standards containing known concentrations of Diethylstilbestrol are spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Table 4: Example Calibration Curve Data

| DES Conc. (ng/mL) | DES Peak Area | DES-d3 Peak Area | Peak Area Ratio (DES/DES-d3) |

| 0.1 | 1,200 | 25,000 | 0.048 |

| 0.5 | 6,100 | 25,500 | 0.239 |

| 1.0 | 12,500 | 25,200 | 0.496 |

| 5.0 | 63,000 | 25,800 | 2.442 |

| 10.0 | 128,000 | 25,100 | 5.099 |

| 50.0 | 645,000 | 25,300 | 25.494 |

The concentration of Diethylstilbestrol in unknown samples is then calculated from the linear regression of the calibration curve.

Signaling Pathways and Biological Effects

Diethylstilbestrol exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ERα and ERβ). Upon binding, the DES-receptor complex translocates to the nucleus and modulates the transcription of target genes.

Caption: The estrogen receptor signaling pathway activated by Diethylstilbestrol.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Diethylstilbestrol. Its use as an internal standard in isotope dilution mass spectrometry mitigates matrix effects and variations in sample processing, leading to high-quality analytical data. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis of this important endocrine disruptor.

References

A Technical Guide to High-Purity Diethylstilbestrol-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Diethylstilbestrol-d3 (DES-d3), a deuterated analog of the synthetic estrogen Diethylstilbestrol. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This guide covers the commercial availability of high-purity DES-d3, its physicochemical properties, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers specializing in reference standards and isotopically labeled compounds. The quality and purity of DES-d3 are critical for its function as an internal standard, ensuring the accuracy and reproducibility of analytical data. Key specifications to consider when sourcing this material include chemical purity, isotopic purity (or isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of commercially available high-purity this compound and related deuterated analogs. It is important to note that while many suppliers list these products, obtaining a specific Certificate of Analysis with detailed purity information often requires a direct inquiry.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Purity/Enrichment | Notes |

| Veeprho | This compound | 58322-36-4 | C₁₈H₁₇D₃O₂ | Information available upon request | Information available upon request | Also offers Diethylstilbestrol-d6[1]. |

| MedChemExpress | This compound | 58322-36-4 | C₁₈H₁₇D₃O₂ | Information available in CoA | Information available in CoA | Product data sheet available[2]. |

| Santa Cruz Biotechnology | Diethylstilbestrol | 56-53-1 | C₁₈H₂₀O₂ | ≥98% | N/A (non-deuterated) | Purity for the non-deuterated form is provided as a reference[3]. |

| Axios Research | cis-Diethylstilbestrol-d3 | N/A | C₁₈H₁₇D₃O₂ | Fully characterized | Information available upon request | Offers various deuterated analogs[4]. |

| Cerilliant (MilliporeSigma) | N/A | N/A | N/A | Provides certified reference materials with comprehensive CoAs[5][6][7][8]. | N/A | Inquire for custom synthesis or availability. |

| Toronto Research Chemicals | N/A | N/A | N/A | Offers a wide range of stable isotope-labeled compounds[9]. | N/A | Inquire for availability. |

Physicochemical Properties of this compound

-

IUPAC Name: (E)-4,4'-(hex-3-ene-3,4-diyl-1,1,1-d3)diphenol[1]

-

Molecular Formula: C₁₈H₁₇D₃O₂

-

Molecular Weight: Approximately 271.37 g/mol

Experimental Protocols: Quantitative Analysis of Diethylstilbestrol using this compound Internal Standard by LC-MS/MS

The following is a representative protocol for the quantitative analysis of Diethylstilbestrol in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is a composite based on established methods for bioanalytical quantification and may require optimization for specific instrumentation and matrices.

Preparation of Stock and Working Solutions

-

Diethylstilbestrol Stock Solution (1 mg/mL): Accurately weigh and dissolve Diethylstilbestrol in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Diethylstilbestrol stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add a specified amount of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm) is often suitable.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diethylstilbestrol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 267.1 -> 237.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 270.1 -> 240.1).

-

Note: The exact MRM transitions should be optimized for the specific instrument used.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Diethylstilbestrol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Diethylstilbestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Estrogen Receptor Signaling Pathway

Diethylstilbestrol, the non-deuterated parent compound of DES-d3, is a potent agonist of the estrogen receptor (ER). Its biological effects are primarily mediated through the estrogen signaling pathway. Understanding this pathway is crucial for researchers studying the pharmacological and toxicological effects of estrogens.

Caption: Estrogen receptor signaling pathways activated by DES.[10][11]

References

- 1. KEGG_MEDICUS_REFERENCE_NUCLEAR_INITIATED_ESTROGEN_SIGNALING_PATHWAY [gsea-msigdb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. cis-Diethylstilbestrol-d3 | Axios Research [axios-research.com]

- 5. Analytical Characterization/Certifications - Cerilliant [cerilliant.com]

- 6. COAs & SDSs - Cerilliant [cerilliant.com]

- 7. Home - Cerilliant [cerilliant.com]

- 8. Analytical Reference Standards - Cerilliant [cerilliant.com]

- 9. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 10. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 11. KEGG PATHWAY: map04915 [genome.jp]

Solubility Profile of Diethylstilbestrol-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethylstilbestrol-d3 in common organic solvents. Due to the limited availability of direct experimental data for the deuterated analog, this document leverages data from the non-deuterated form, Diethylstilbestrol (DES), as a close proxy. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar, making the solubility of DES a reliable indicator for its d3 counterpart.

Core Data Presentation: Solubility of Diethylstilbestrol

The following table summarizes the known solubility of Diethylstilbestrol in various organic solvents. This data has been compiled from multiple sources to provide a comparative overview.

| Organic Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Comments |

| Dimethyl Sulfoxide (DMSO) | ~30 - 100 | ~111.79 - 372.64 | A stock solution can be prepared in DMSO.[1][2] |

| Ethanol | ~10 - 30 | ~37.26 - 111.79 | A stock solution can be made by dissolving in ethanol.[1][2] |

| Dimethylformamide (DMF) | ~30 | ~111.79 | Soluble.[1] |

| Chloroform | Soluble | - | Good solubility.[3][4] |

| Ether | Soluble | - | Soluble.[4] |

| Acetone | Soluble | - | Soluble.[5] |

| Dioxane | Soluble | - | Soluble.[5] |

| Methanol | Soluble | - | Soluble.[5] |

| Fatty Oils | Soluble | - | Soluble.[4] |

¹ Molarity was calculated using the molecular weight of Diethylstilbestrol (268.36 g/mol ). The molecular weight of this compound is 271.38 g/mol .

Experimental Protocols

Protocol: Determination of Solubility via the Saturated Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

2. Materials:

- This compound (crystalline solid)

- Organic solvent of interest (e.g., DMSO, ethanol)

- Vials with screw caps

- Orbital shaker or vortex mixer

- Centrifuge

- Calibrated analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

3. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

- Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

- Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

- Dilution: Accurately dilute the supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

4. Notes:

- It is crucial to ensure that the temperature is strictly controlled throughout the experiment as solubility is temperature-dependent.

- The purity of both the solute and the solvent should be high to obtain accurate results.

- The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Mandatory Visualizations

Signaling Pathway of Diethylstilbestrol as an Estrogen Receptor Agonist

Diethylstilbestrol exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ERα and ERβ). The following diagram illustrates the classical genomic signaling pathway initiated by DES.

References

Methodological & Application

Application Notes: High-Sensitivity Quantification of Diethylstilbestrol in Biological Matrices Using Diethylstilbestrol-d3 as an Internal Standard by LC-MS/MS

Introduction

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that was prescribed to pregnant women in the mid-20th century. Due to its classification as an endocrine disruptor and carcinogen, monitoring its presence in biological samples is crucial for toxicological and environmental studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of DES. The use of a stable isotope-labeled internal standard, such as Diethylstilbestrol-d3 (DES-d3), is the gold standard for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects. These application notes provide a detailed protocol for the analysis of DES in biological matrices using DES-d3 as an internal standard.

Mechanism of Action: Estrogen Receptor Signaling

Diethylstilbestrol exerts its biological effects by mimicking endogenous estrogens and binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction triggers a cascade of molecular events that can lead to altered gene expression and cellular responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Diethylstilbestrol (DES) using this compound (DES-d3) as an internal standard. These values are representative of a validated bioanalytical method.

Table 1: Mass Spectrometry Parameters

| Parameter | Diethylstilbestrol (Analyte) | This compound (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 267.2 | 270.2 |

| Product Ion (m/z) | 237.2 | 240.2 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | -25 | -25 |

| Declustering Potential (V) | -40 | -40 |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal, compensated by internal standard |

Experimental Protocols

This section provides a detailed methodology for the analysis of Diethylstilbestrol and this compound in biological matrices, primarily human plasma.

Logical Relationship of Internal Standard to Analyte

The use of a stable isotope-labeled internal standard is fundamental to correcting for variability during sample processing and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.

-

pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.0) and vortex.

-

Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B). Vortex to ensure complete dissolution.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of Diethylstilbestrol in biological matrices. The detailed protocols and validation parameters presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical technique. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of the quantitative results.

Quantitative Analysis of Diethylstilbestrol in Urine by LC-MS/MS with Diethylstilbestrol-d3 Internal Standard

Application Note and Protocol

Introduction

Diethylstilbestrol (B1670540) (DES) is a synthetic nonsteroidal estrogen that was prescribed to pregnant women in the past to prevent miscarriages.[1] Its use has been linked to an increased risk of certain cancers and reproductive abnormalities in the offspring of women who took the drug.[1][2] Due to its potential health risks, the use of DES in food-producing animals is banned in many countries. Regulatory bodies worldwide monitor for the presence of DES residues in various matrices, including urine, to ensure food safety and compliance with regulations.

This application note provides a detailed protocol for the quantitative analysis of diethylstilbestrol in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with diethylstilbestrol-d3 (DES-d3) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[3] The method described herein involves enzymatic hydrolysis of DES conjugates, solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Diethylstilbestrol (DES) standard

-

This compound (DES-d3) internal standard

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate (B1210297) buffer (pH 5.2)

-

Formic acid

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 5 mL of urine sample in a glass tube, add 50 µL of DES-d3 internal standard solution (100 ng/mL in methanol).

-

Add 2.5 mL of sodium acetate buffer (0.2 M, pH 5.2).

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

-

Vortex the mixture and incubate at 37°C for 16 hours (overnight) to deconjugate the DES metabolites.[3][4]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 40% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM): The precursor and product ions for DES and DES-d3 are monitored.

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| DES | 267.1 | 237.1 | 207.1 | -25 |

| DES-d3 | 270.1 | 240.1 | 210.1 | -25 |

Note: The exact MRM transitions and collision energies may need to be optimized for the specific instrument used.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of diethylstilbestrol in urine using a stable isotope-labeled internal standard and LC-MS/MS.

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 85 - 105% |

| Precision (RSD) | < 15% |

| Accuracy | 90 - 110% |

The values presented are representative and may vary depending on the specific laboratory conditions and instrumentation.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Diethylstilbestrol in urine.

Caption: Key parameters for analytical method validation.

References

- 1. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of diethylstilboestrol in bovine urine with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Diethylstilbestrol-d3 in Environmental Water Samples

Introduction

Diethylstilbestrol (DES) is a synthetic, nonsteroidal estrogen that was previously prescribed to pregnant women to prevent miscarriages but has since been classified as an endocrine-disrupting chemical (EDC). Its presence in environmental water sources, even at trace levels, is a significant concern due to its potential adverse effects on aquatic organisms and human health. Accurate and sensitive analytical methods are crucial for monitoring DES in the environment. The use of a stable isotope-labeled internal standard, such as Diethylstilbestrol-d3 (DES-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable approach for the quantification of DES in complex matrices like environmental water samples. This isotope dilution technique effectively compensates for matrix effects and variations in sample preparation, leading to improved accuracy and precision.

This document provides detailed application notes and protocols for the analysis of DES in environmental water samples using DES-d3 as an internal standard, followed by solid-phase extraction (SPE) and LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key parameters for the LC-MS/MS analysis of Diethylstilbestrol (DES) and its deuterated internal standard, this compound (DES-d3). These parameters are essential for setting up a quantitative method on a triple quadrupole mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diethylstilbestrol (DES) | 267.2 | 237.2 | Not specified |

| Diethylstilbestrol (DES) | 267.0 | 237.0 | Not specified |

| This compound (DES-d3) | 270.2 | 240.2 | Not specified |

Note: The collision energy is instrument-dependent and should be optimized for the specific mass spectrometer being used.

Experimental Protocols

This section outlines the detailed methodology for the analysis of DES in environmental water samples, from sample preparation to instrumental analysis.

Materials and Reagents

-

Diethylstilbestrol (DES) standard

-

This compound (DES-d3) internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Reagent water (Type I)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DES and DES-d3 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol or a suitable solvent mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of DES-d3 at a concentration appropriate for spiking into the water samples (e.g., 100 ng/mL). The optimal concentration may need to be determined based on the expected concentration range of DES in the samples and the sensitivity of the instrument.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for the extraction of DES from water samples. Optimization may be required based on the specific water matrix.

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store the samples at 4°C.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 500 mL), add a precise volume of the DES-d3 internal standard spiking solution to achieve a final concentration that is within the calibration range (e.g., 100 ng/L).

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with reagent water to remove any interfering substances.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

-

Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 1 mL).

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis. Method optimization is recommended for best performance.

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is commonly used for the separation of estrogens.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program should be developed to achieve good separation of DES from other matrix components.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for DES analysis.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions listed in the quantitative data summary table.

-

Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Method Validation and Quality Control

To ensure the reliability of the analytical results, a thorough method validation should be performed, including the assessment of:

-

Linearity: A calibration curve should be constructed by analyzing a series of standards of known concentrations.

-

Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction process, which can be assessed by comparing the response of the analyte in a pre-spiked sample to a post-spiked sample. The use of an isotope-labeled internal standard helps to correct for recovery losses.

-

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte. The internal standard helps to compensate for these effects.

Regular analysis of quality control (QC) samples, including blanks, spiked blanks, and duplicate samples, should be performed to monitor the performance of the method.

Diagrams

Caption: Experimental workflow for the analysis of Diethylstilbestrol.

Caption: LC-MS/MS analysis of DES and its internal standard.

References

Application of Diethylstilbestrol-d3 in Clinical Bioanalysis of Estrogens

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction